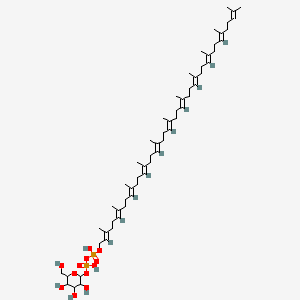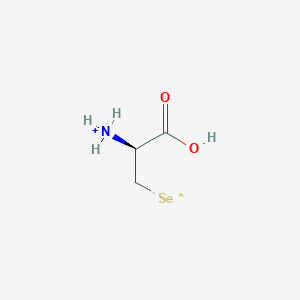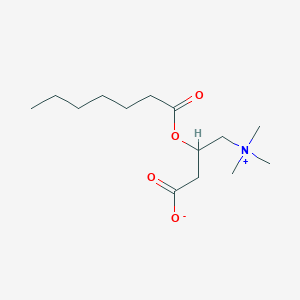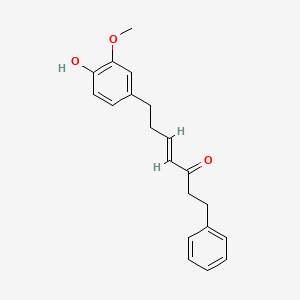
7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one
概要
説明
7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one is an organic compound with the molecular formula C20H22O3. It is known for its unique structure, which includes a phenyl group and a hydroxy-methoxyphenyl group connected by a heptene chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one typically involves the condensation of appropriate aldehydes and ketones under basic conditions. One common method is the Claisen-Schmidt condensation, where 4-hydroxy-3-methoxybenzaldehyde reacts with 1-phenyl-1-heptanone in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an ethanol-water mixture at room temperature, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
化学反応の分析
Types of Reactions
7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Saturated heptanone derivatives.
Substitution: Alkylated or acylated phenyl derivatives.
科学的研究の応用
7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy and methoxy groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX).
Anticancer Properties: It may induce apoptosis in cancer cells by modulating signaling pathways like the PI3K/Akt and MAPK pathways.
類似化合物との比較
Similar Compounds
Curcumin: A natural compound with similar structural features, known for its antioxidant and anti-inflammatory properties.
Diferuloylmethane: Another compound with a similar backbone, used in various medicinal applications.
Bisdemethoxycurcumin: A derivative of curcumin with enhanced biological activities.
Uniqueness
7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one stands out due to its unique combination of phenyl and hydroxy-methoxyphenyl groups, which contribute to its diverse chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and its wide range of applications make it a valuable compound in scientific research .
特性
IUPAC Name |
(E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-23-20-15-17(12-14-19(20)22)9-5-6-10-18(21)13-11-16-7-3-2-4-8-16/h2-4,6-8,10,12,14-15,22H,5,9,11,13H2,1H3/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHMOWQGVDSLNY-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC=CC(=O)CCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)CC/C=C/C(=O)CCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79559-60-7 | |
| Record name | 4-Hepten-3-one, 7-(4-hydroxy-3-methoxyphenyl)-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079559607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of (E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one and where was it first isolated from?
A1: (E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one is a diarylheptanoid, characterized by two phenyl groups linked by a seven-carbon chain. It was first isolated from the rhizomes of Alpinia officinarum Hance.
Q2: Does (E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one show any promising biological activity?
A2: Yes, research suggests that (E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one exhibits anti-inflammatory and anti-insulin resistance effects. Studies in an insulin-resistant adipocyte model showed it promotes glucose uptake and GLUT4 translocation, key processes disrupted in insulin resistance.
Q3: What molecular pathways are thought to be involved in the anti-insulin resistance activity of (E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one?
A3: (E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one appears to exert its anti-insulin resistance effects by modulating the PI3K/AKT and TNF signaling pathways. These pathways are crucial for regulating glucose metabolism and inflammatory responses, respectively. In vitro studies confirmed its influence on key proteins within these pathways, including PI3K, AKT, and TNF-α.
Q4: Have there been any studies looking into the structure-activity relationship of (E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one?
A4: While specific structure-activity relationship studies focusing solely on (E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one are limited, research on related diarylheptanoids suggests that structural modifications can impact their biological activity. Further investigations are required to understand how specific structural features of (E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one contribute to its interactions with target proteins and its observed biological effects.
Q5: How do researchers identify and quantify (E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one in plant extracts or biological samples?
A5: Researchers utilize various chromatographic techniques, like column chromatography, to isolate (E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one from complex mixtures. Identification and structural confirmation are achieved through spectroscopic analysis, including methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS). These methods provide detailed information about the compound's structure and purity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(2,2-dihydroxyethylamino)-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B1235212.png)

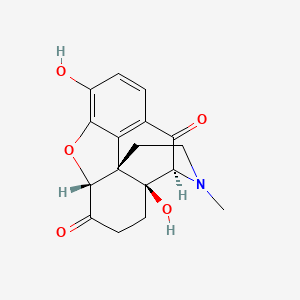
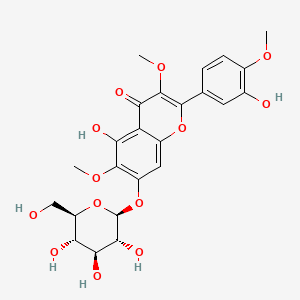
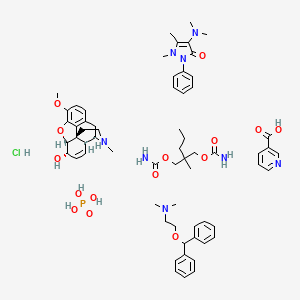

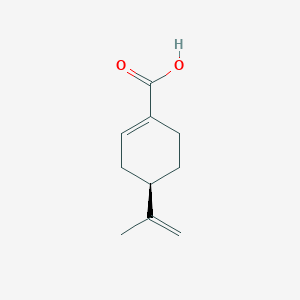

![1-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]tetrazol-5-amine](/img/structure/B1235226.png)


